Tricyclo[3.3.2.02,4]decane
Description
Significance of Bridged Polycyclic Systems in Organic Chemistry Research
Bridged polycyclic hydrocarbons are molecules that contain at least two rings sharing two or more common atoms. This structural feature imparts a rigid, three-dimensional cage-like topology. The significance of these systems in organic chemistry research is multifaceted:
Unique Stereochemistry and Reactivity: The rigid framework of bridged systems fixes the spatial orientation of substituents, leading to distinct stereochemical outcomes in chemical reactions. This rigidity can also lead to unusual reactivity, often driven by the relief of inherent ring strain.
Models for Mechanistic Studies: The constrained nature of bridged compounds allows chemists to study the geometric requirements of reactions and the behavior of reactive intermediates with greater precision.
Building Blocks in Materials Science and Medicinal Chemistry: The well-defined three-dimensional structures of bridged polycyclics make them valuable scaffolds for the design of new materials with specific properties and for the synthesis of complex pharmaceutical agents. Their rigid nature can enhance binding to biological targets.
Historical Context of Tricyclo[3.3.2.02,4]decane within Strain Theory and Skeletal Rearrangements
The study of strained organic molecules has been a cornerstone of physical organic chemistry. The introduction of a cyclopropane (B1198618) ring, as in the case of the this compound framework, significantly increases the strain energy of the molecule compared to its parent bicyclo[3.3.2]decane system. This increased strain makes the molecule a compelling subject for investigating the limits of covalent bonding and the propensity for skeletal rearrangements.
Historically, the study of related bicyclic systems has provided a rich understanding of transannular interactions and rearrangements. For instance, studies on the bicyclo[3.3.2]decane system have explored its conformational landscape, with evidence for twin-chair and boat-chair conformers. rsc.org The introduction of the 2,4-bridge in this compound is expected to lock the molecule into a more rigid conformation, likely influencing its reactivity and the pathways of any potential skeletal rearrangements. While specific historical studies on this compound are not abundant in the literature, its conceptual foundation lies in the broader historical context of understanding how strain influences chemical behavior, a field pioneered by chemists like Baeyer and Ingold. The potential for complex rearrangements in this system is high, driven by the desire to relieve the significant strain energy.
Structural Uniqueness and Conceptual Challenges Posed by the this compound Motif
The structure of this compound is unique due to the fusion of a cyclopropane ring onto a bicyclo[3.3.2]decane framework. This fusion creates a highly strained and sterically congested molecule. The key conceptual challenges posed by this motif include:
Synthesis: The construction of the this compound skeleton is a significant synthetic challenge. The high degree of strain makes it difficult to form the requisite bonds and increases the likelihood of undesired side reactions and rearrangements. Evidence of the existence of derivatives, such as a this compound-9-carboxylate, in the patent literature suggests that synthetic routes, while challenging, are achievable. google.comgoogle.com
Stability and Reactivity: The inherent strain in the molecule makes it a high-energy species. Understanding the balance between its kinetic stability and its thermodynamic driving force to undergo reactions that relieve this strain is a key area of interest. The cyclopropane ring, in particular, is susceptible to ring-opening reactions.
Characterization: The complex three-dimensional structure of this compound can make its characterization challenging. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential for elucidating its precise structure and conformation.
Below is a table summarizing the key structural features and known data for the parent bicyclo[3.3.2]decane system, which serves as a foundational reference for understanding the this compound framework.
| Property | Bicyclo[3.3.2]decane | This compound (Predicted) |
| Molecular Formula | C10H18 | C10H16 |
| Molar Mass | 138.25 g/mol | 136.23 g/mol |
| Key Structural Feature | Two fused cycloheptane (B1346806) rings | Bicyclo[3.3.2]decane fused with a cyclopropane ring |
| Conformational Flexibility | Exists in twin-chair and boat-chair conformations rsc.org | Expected to be more rigid due to the cyclopropane ring |
| Strain Energy | Moderate | High (significantly increased by the cyclopropane ring) |
Further research into the synthesis and detailed structural analysis of this compound and its derivatives will undoubtedly provide deeper insights into the fascinating chemistry of strained polycyclic hydrocarbons.
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[3.3.2.02,4]decane |
InChI |
InChI=1S/C10H16/c1-2-7-4-5-8(3-1)10-6-9(7)10/h7-10H,1-6H2 |
InChI Key |
VVHCCYBFDANGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)C3C2C3 |
Origin of Product |
United States |
Structural Theory and Molecular Architecture of Tricyclo 3.3.2.02,4 Decane
Analysis of Molecular Geometry and Bond Lengths
For context, related tricyclic systems that have been studied in detail, such as adamantane (B196018) (Tricyclo[3.3.1.13,7]decane), exhibit a highly symmetrical and strain-free cage-like structure. chemicalbook.com In contrast, the IUPAC nomenclature of Tricyclo[3.3.2.02,4]decane indicates a more constrained and likely strained framework, featuring a cyclopropane (B1198618) ring fused to a bicyclo[3.3.2]decane system. This structural motif would be expected to lead to significant deviations in bond angles and lengths from ideal values.
Conformational Isomerism and Dynamics within the Tricyclic System
The conformational landscape of this compound is another area where empirical data is lacking. The rigid nature of the tricyclic skeleton, particularly the presence of the cyclopropane ring, would likely limit the number of accessible conformations. Polycyclic systems often exhibit unique conformational behaviors, such as the chair and boat conformations observed in decalins. libretexts.orgscribd.com
A detailed conformational analysis would require computational modeling or variable-temperature NMR studies, neither of which appears to have been published for this compound. Such studies would be essential to understand the energy barriers between any possible conformers and the dynamic processes within the molecule.
Strain Energy and Electronic Structure Perturbations in this compound
The fusion of a cyclopropane ring within the larger bicyclic system strongly suggests that this compound is a highly strained molecule.
Theoretical Models of Bonding and Hybridization States
The bonding within this compound can be described through valence bond theory and molecular orbital theory. The carbon atoms of the cyclopropane ring would exhibit hybridization that deviates from the ideal sp3 state, often described by the Walsh model, to accommodate the acute bond angles. This rehybridization would influence the electronic properties of the entire molecule. A detailed theoretical study would be required to fully elucidate the electronic structure and any perturbations arising from the strained geometry.
Stereochemical Considerations and Chiral Aspects of the this compound Skeleton
An examination of the structure of this compound reveals the potential for stereoisomerism. Depending on the relative orientations of the fused rings, the molecule could be chiral. The determination of its point group and whether it possesses elements of symmetry that would render it achiral would require either experimental characterization or reliable computational modeling. The stereochemical complexity is a common feature in such rigid, polycyclic systems.
Synthetic Methodologies for the Tricyclo 3.3.2.02,4 Decane System
Retrosynthetic Analysis of the Tricyclo[3.3.2.0²﹐⁴]decane Framework
A retrosynthetic analysis of tricyclo[3.3.2.0²﹐⁴]decane reveals several potential pathways for its construction. The core challenge lies in the strategic formation of the three-membered ring and the bicyclo[3.3.2]decane system.
One primary disconnection approach involves the formation of the cyclopropane (B1198618) ring as a key step. This could be achieved via an intramolecular cyclopropanation of a suitably functionalized bicyclo[3.3.2]decene precursor. This strategy relies on the pre-formation of the bicyclo[3.3.2]decane skeleton, which itself is a non-trivial synthetic target.
Alternatively, a [6+3] cycloaddition strategy could be envisioned, where a tropone (B1200060) or a related seven-membered ring system reacts with a three-carbon component to form the bicyclo[4.3.1]decadiene system, which could then be rearranged to the desired bicyclo[3.3.2]decadiene framework. nih.gov Subsequent functional group manipulation and saturation would lead to the target molecule.
A third approach involves the construction of the tricyclic system through a cascade reaction, where a single starting material undergoes a series of intramolecular transformations to build up the complex framework in a single pot. This is an elegant and efficient strategy for the synthesis of complex polycyclic hydrocarbons. nih.govresearchgate.net
Table 1: Key Retrosynthetic Disconnections for Tricyclo[3.3.2.0²﹐⁴]decane
| Disconnection Strategy | Precursor Type | Key Transformation |
| Intramolecular Cyclopropanation | Bicyclo[3.3.2]decene derivative | Cyclopropanation |
| Cycloaddition/Rearrangement | Tropone and a C3 fragment | [6+3] Cycloaddition followed by Cope rearrangement |
| Cascade Cyclization | Acyclic or monocyclic precursor | Tandem ring-forming reactions |
Early Approaches to the Synthesis of the Tricyclo[3.3.2.0²﹐⁴]decane Core
Early synthetic efforts towards strained polycyclic systems often relied on multi-step sequences involving classical reactions. While specific early syntheses of tricyclo[3.3.2.0²﹐⁴]decane are not extensively documented, the synthesis of analogous structures such as tricyclo[3.2.1.0²﹐⁴]octane and tricyclo[3.2.2.0²﹐⁴]nonane provides insight into the potential methodologies that could have been employed. researchgate.netacs.orgdss.go.th
These approaches frequently involved the formation of a bicyclic olefin followed by the addition of a carbene or carbenoid to generate the cyclopropane ring. For instance, the Simmons-Smith reaction, utilizing diiodomethane (B129776) and a zinc-copper couple, was a workhorse for cyclopropanation. Another common method was the catalytic decomposition of diazocompounds in the presence of a suitable olefin.
The synthesis of the prerequisite bicyclo[3.3.2]decane system was also a significant hurdle. Early methods to construct this framework often involved ring expansion strategies or transannular cyclizations of cyclodecane (B1584694) derivatives. stir.ac.ukrsc.org The conformational flexibility of the ten-membered ring system, however, often leads to mixtures of products, making the isolation of the desired bicyclo[3.3.2]decane precursor challenging.
Contemporary Synthetic Strategies and Innovations
Modern synthetic organic chemistry offers a powerful arsenal (B13267) of reactions that can be applied to the construction of complex molecules like tricyclo[3.3.2.0²﹐⁴]decane with greater efficiency and stereocontrol.
Cascade Reactions and Tandem Cyclizations
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. nih.govresearchgate.net A hypothetical cascade approach to tricyclo[3.3.2.0²﹐⁴]decane could start from a carefully designed acyclic precursor containing the requisite number of carbon atoms and functional groups. Upon treatment with a suitable reagent or catalyst, this precursor could undergo a series of intramolecular cyclizations to generate the target tricyclic framework in a single step. For instance, a domino process involving a borylative cyclization followed by further electrophilic borylation has been used to construct structurally constrained boron-doped polycyclic aromatic hydrocarbons. nih.gov A similar strategy, tailored for an all-carbon framework, could be a viable route.
Intramolecular Ring Closure Techniques
Intramolecular reactions are powerful tools for the construction of cyclic and polycyclic systems. The formation of the cyclopropane ring in tricyclo[3.3.2.0²﹐⁴]decane is well-suited for an intramolecular approach. One such method is the intramolecular cyclopropanation of an allylic diazoacetate. rochester.edu This reaction can be catalyzed by various transition metal complexes, including those of rhodium and iron, and can proceed with high levels of enantioselectivity when chiral catalysts are employed. acs.orgnih.gov
Another powerful intramolecular ring-closing strategy is the use of metal carbenoids generated from cyclopropenes. nih.govacs.org This method avoids the handling of potentially hazardous diazo compounds.
Table 2: Examples of Intramolecular Cyclopropanation Precursors
| Precursor Type | Catalyst | Product |
| N-Allylic-N-methyldiazoacetamide | Dirhodium(II) carboxamidates | Cyclopropane-fused γ-lactam |
| Allyl diazoacetate | Engineered myoglobin | Cyclopropane-fused γ-lactone |
| 3,3-Dimethylcyclopropenylcarbinol | Gold(I) or Rhodium(II) | Isopropylidene-containing bicyclic system |
Cycloaddition Reactions in the Construction of Tricyclic Frameworks
Cycloaddition reactions are among the most powerful methods for the construction of cyclic compounds. A [6+3] cycloaddition between a tropone and a trimethylenemethane (TMM) precursor, catalyzed by palladium, can provide access to bicyclo[4.3.1]decadiene systems. nih.govresearchgate.net These can then undergo a thermal nih.govnih.gov sigmatropic (Cope) rearrangement to furnish the bicyclo[3.3.2]decadiene skeleton. nih.gov Subsequent hydrogenation would yield the saturated tricyclo[3.3.2.0²﹐⁴]decane. The use of chiral ligands in the palladium-catalyzed cycloaddition can render the process enantioselective. nih.gov
The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, could also be employed. An intramolecular Diels-Alder reaction of a suitably substituted cyclohexadiene could be used to construct the bicyclo[3.3.2]decane core, which could then be further elaborated to the target molecule.
Transition Metal-Catalyzed Routes to Tricyclic Structures
Transition metal catalysis has revolutionized organic synthesis, and the construction of complex polycyclic frameworks is no exception. mdpi.comrsc.orgfrontiersin.orgresearchgate.netpitt.edu Palladium-catalyzed domino reactions, for example, have been used to synthesize a variety of tricyclic indole (B1671886) skeletons. mdpi.com While the target here is a carbocycle, the principles of using a transition metal to orchestrate a cascade of bond-forming events are applicable.
Rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions offer a powerful method for generating bridged polycyclic systems. escholarship.org An enyne-cyclization catalyzed by platinum or gold can also be a key step in the synthesis of bi- and tricyclic scaffolds. rsc.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them highly attractive for the synthesis of complex targets.
Reactivity and Reaction Mechanisms of Tricyclo 3.3.2.02,4 Decane
Transformations Involving the Cyclopropane (B1198618) Moiety
The cyclopropane ring is the most reactive feature of the Tricyclo[3.3.2.02,4]decane skeleton. Its high ring strain makes it susceptible to ring-opening reactions under various conditions.
Ring Opening Reactions and Mechanistic Investigations
Specific mechanistic investigations into the ring-opening reactions of the parent this compound are not extensively documented. However, based on the general behavior of cyclopropane rings, it is expected to undergo cleavage of the C2-C4 bond or the C2-C3/C3-C4 bonds under hydrogenolysis conditions, typically in the presence of a metal catalyst such as palladium or platinum. This would lead to the formation of bicyclo[3.3.2]decane derivatives.
In one of the few available mentions, a derivative of this compound, specifically a carboxylate, was subjected to hydrolysis under acidic conditions (37% aqueous HCl solution) at 60°C. vulcanchem.com While the primary goal of this reaction was the hydrolysis of the ester group, the stability of the tricyclic core under these conditions suggests a certain degree of resilience. vulcanchem.com It is plausible that more forcing conditions would be required to induce the opening of the cyclopropane ring.
Electrophilic and Nucleophilic Additions to Strained Bonds
The strained C-C bonds of the cyclopropane moiety in this compound are expected to react with strong electrophiles. Protic acids (H-X) and Lewis acids could potentially initiate ring opening by protonating or coordinating to one of the cyclopropane carbons, leading to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity and stereoselectivity of such additions would be influenced by the stability of the resulting carbocation and steric hindrance from the bicyclic framework.
Similarly, while less common for simple cyclopropanes, nucleophilic attack on the cyclopropane ring could be feasible if the ring is activated by electron-withdrawing groups, a scenario not present in the parent hydrocarbon.
Skeletal Rearrangements of the this compound System
The rigid, caged structure of this compound makes it a candidate for various skeletal rearrangements, particularly those that can lead to thermodynamically more stable carbocyclic systems.
Acid-Catalyzed Isomerizations
Treatment with strong acids could induce protonation of the cyclopropane ring, leading to a cascade of carbocationic rearrangements. These Wagner-Meerwein type shifts could result in the formation of various isomeric decane (B31447) skeletons. The specific products would depend on the relative stabilities of the intermediate carbocations and the reaction conditions. Analogous acid-catalyzed rearrangements are well-documented for other polycyclic hydrocarbons.
Thermal and Photochemical Transformations
The thermal and photochemical behavior of the saturated this compound is not well-described. In contrast, its unsaturated analog, bullvalene (B92710) (Tricyclo[3.3.2.02,8]deca-3,6,9-triene), is famous for its degenerate Cope rearrangement. While the saturated system cannot undergo a Cope rearrangement, thermal activation could potentially lead to homolytic cleavage of the strained cyclopropane bonds, initiating radical-based rearrangements.
Photochemical excitation could also provide a pathway to reactive intermediates. Irradiation could lead to the formation of a biradical species through cleavage of a cyclopropane bond, which could then rearrange to other isomeric structures.
Radical-Mediated Reorganizations
Radical reactions involving the this compound skeleton could be initiated by standard radical initiators. A radical abstraction of a hydrogen atom could be followed by ring-opening of the cyclopropylmethyl radical, a well-known rapid rearrangement. This would generate a homoallylic radical that could then undergo further reactions, leading to a variety of products. The stability of the radical intermediates and the stereoelectronic requirements of the rearrangements would dictate the product distribution.
Functionalization Strategies for the this compound Skeleton
The introduction of functional groups onto the this compound core is a key step in harnessing its potential for various applications. Strategies for functionalization can be broadly categorized into those that target remote positions and those that achieve selective derivatization at specific sites.
Remote Functionalization Methodologies
Remote functionalization, the introduction of a functional group at a position distant from an existing functional group or directing group, is a powerful tool in synthetic chemistry. While specific examples directly involving the this compound skeleton are not extensively documented in readily available literature, general principles of remote C-H functionalization in alkanes and polycyclic systems are applicable.
These methods often rely on transition-metal catalysis, where a catalyst "walks" along the carbon skeleton from a coordinating functional group to a remote C-H bond. This "chain-walking" or "site-selective migration" can be influenced by the steric and electronic properties of the substrate. For instance, palladium-catalyzed isomerization of alkynyl alcohols can lead to the formation of α,β-unsaturated aldehydes, effectively functionalizing a remote position. nih.gov Similarly, bimetallic relay catalysis using cobalt and copper has been employed for the asymmetric borylation of unactivated alkenes at remote C(sp³)-H bonds. researchgate.net
The application of such methodologies to a pre-functionalized this compound derivative could, in principle, allow for the selective introduction of new functionalities at otherwise unreactive sites. The specific regioselectivity would be dictated by the catalyst system, the nature of the initial functional group, and the unique topology of the this compound framework.
Selective Derivatization of Bridgehead and Bridged Positions
The selective functionalization of bridgehead versus bridged positions in polycyclic systems is a significant synthetic challenge. Bridgehead carbons in strained systems often exhibit unique reactivity.
In related bicyclic systems like bicyclo[1.1.1]pentane (BCP), strategies have been developed for the programmable functionalization of both bridgehead and bridge positions. nih.govnsf.govnih.gov These methods often capitalize on the differential reactivity of pre-installed functional groups, such as boronic esters (Bpin). For example, the bridgehead (C3)-Bpin in BCP bis-boronates shows enhanced reactivity compared to the bridge (C2)-Bpin, allowing for selective transformations. nsf.govnih.gov This selectivity is attributed to electronic effects, with calculations supporting an anion-mediated C-B activation pathway. nih.gov
While direct analogues for this compound are not explicitly detailed, these principles suggest that introducing directing groups or reactive handles at specific locations on the this compound skeleton could enable selective derivatization. The inherent strain and electronic properties of the different carbon environments within the this compound core would likely play a crucial role in directing such transformations.
Oxidative and Reductive Manipulations of the this compound Core
Oxidative and reductive reactions offer pathways to further modify the this compound skeleton, potentially leading to ring-opening or the introduction of oxygen-containing functional groups.
The cyclopropane ring within the this compound system is a likely site for oxidative cleavage due to its high ring strain. Reactions with strong oxidizing agents could lead to the formation of dicarbonyl compounds or other ring-opened products. The specific outcome would depend on the reagents and reaction conditions.
Reductive manipulations, conversely, could target any unsaturated functionalities that have been introduced onto the scaffold. For example, if a ketone were introduced via oxidation, it could be subsequently reduced to an alcohol, providing a handle for further synthetic transformations.
In the context of related polycyclic amines, copper(I) bromide catalyzed oxidation of N-aryl amines has been shown to generate iminium ions that can undergo cycloaddition reactions, a process involving the functionalization of both C(sp³)–H and C(sp²)–H bonds. acs.org This highlights how oxidative processes can be coupled with bond formation to rapidly build molecular complexity.
While specific, detailed research on the oxidative and reductive manipulation of the parent this compound is sparse, the principles of reactivity for strained hydrocarbons and functionalized polycycles provide a framework for predicting its behavior.
Theoretical and Computational Studies of Tricyclo 3.3.2.02,4 Decane
Ab Initio and Density Functional Theory (DFT) Calculations on Electronic Structure
To understand the electronic nature of Tricyclo[3.3.2.0²,⁴]decane, ab initio and Density Functional Theory (DFT) calculations would be the methods of choice. DFT, particularly with functionals like B3LYP or those from the M06 suite, combined with basis sets such as 6-31G* or larger, is effective for studying the electronic structure of hydrocarbons. semanticscholar.orgresearchgate.net These calculations can elucidate electron density distribution, molecular orbital energies, and the nature of the bonding within the strained framework. For instance, the impact of the fused cyclopropane (B1198618) ring on the electronic properties of the larger bicyclic system would be a key area of investigation.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The conformational flexibility of the bicyclo[3.3.2]decane system, which can exist in various chair and boat forms, is further complicated by the rigid cyclopropane ring in Tricyclo[3.3.2.0²,⁴]decane. rsc.org Molecular mechanics force fields, such as MM3 or MM4, are well-suited for efficiently exploring the potential energy surface of such complex alkanes. scirp.org These methods allow for the identification of the most stable conformers and the energy barriers between them. Molecular dynamics simulations could also be employed to study the conformational behavior of the molecule over time at different temperatures.
Computational Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting the reactivity of strained molecules.
DFT calculations are commonly used to locate and characterize transition state structures for various potential reactions, such as thermal rearrangements or substitution reactions. acs.orgacs.orgaps.org For Tricyclo[3.3.2.0²,⁴]decane, reactions that lead to the relief of ring strain would be of particular interest. By calculating the activation energies, the most likely reaction pathways can be identified. nih.gov The activation strain model is a powerful tool in this context, partitioning the activation energy into the strain energy of the reactants and the interaction energy between them. rsc.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. quizlet.comethz.chwikipedia.org The energies and spatial distributions of the HOMO and LUMO of Tricyclo[3.3.2.0²,⁴]decane, calculated using DFT, would indicate its susceptibility to attack by electrophiles or nucleophiles and its potential to participate in pericyclic reactions. acs.org
Quantum Chemical Characterization of Strain and Aromaticity/Antiaromaticity Effects
The presence of the cyclopropane ring introduces significant strain into the Tricyclo[3.3.2.0²,⁴]decane molecule. Quantum chemical calculations can quantify this strain energy through methods like homodesmotic reactions. semanticscholar.orgmdpi.com Furthermore, while aromaticity is not expected in this saturated polycycle, methods like Nucleus-Independent Chemical Shift (NICS) calculations could be used to probe for any localized magnetic effects or unusual electron delocalization arising from the strained sigma bonds. rsc.orgmdpi.comrsc.org
Spectroscopic Parameter Prediction through Computational Chemistry
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. For Tricyclo[3.3.2.0²,⁴]decane, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. scispace.comarxiv.org The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used. researchgate.net Similarly, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated to help identify characteristic absorption bands. dnu.dp.ua
Advanced Spectroscopic Methodologies for Structural Elucidation of Tricyclo 3.3.2.02,4 Decane
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Hydrocarbon Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of complex organic molecules in solution. For a saturated hydrocarbon like Tricyclo[3.3.2.02,4]decane, ¹H and ¹³C NMR are fundamental.
The ¹H NMR spectrum of a complex aliphatic structure is often characterized by a high density of signals in a narrow chemical shift range (typically 0.5-2.5 ppm). The intricate spin-spin coupling between non-equivalent protons would result in complex multiplet patterns, making direct interpretation challenging. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are indispensable for tracing the proton-proton coupling networks and identifying the individual spin systems within the bicyclic and cyclopropyl (B3062369) moieties.
The ¹³C NMR spectrum offers a less complex view due to the low natural abundance of ¹³C, which eliminates carbon-carbon coupling. The number of unique signals directly corresponds to the number of magnetically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's local environment; for instance, the carbons of the strained cyclopropane (B1198618) ring are expected to be significantly shielded (shifted upfield) compared to the other methylene (B1212753) and methine carbons in the larger rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the signals in the molecule.
For determining through-space proximity and stereochemical relationships, the Nuclear Overhauser Effect (NOE) is key. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal spatial correlations between protons that are close in space but not necessarily bonded, providing definitive evidence for the molecule's three-dimensional fold and the exo or endo configuration of its substituents, if any.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on typical shifts for similar structural motifs. Actual experimental values may vary.)
| Carbon Type | Predicted Chemical Shift (ppm) | Rationale |
| Cyclopropyl (CH) | 5-15 | High strain leads to significant upfield shift. |
| Cyclopropyl (CH₂) | 10-20 | High strain leads to significant upfield shift. |
| Bridgehead (CH) | 30-45 | Quaternary-like environment within a caged system. |
| Bicyclic Methylene (CH₂) | 25-40 | Standard range for saturated cyclic alkanes. |
Infrared (IR) and Raman Spectroscopy as Vibrational Probes for Strain and Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. lu.se For a simple hydrocarbon, these spectra are dominated by C-H and C-C bond vibrations. While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. nih.gov This makes them complementary, as some vibrations may be strong in one technique and weak or silent in the other. nih.gov
The primary utility of IR and Raman for this compound is twofold:
Confirmation of Functionality: The spectra would confirm the absence of functional groups like hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double bonds (C=C), which exhibit strong, characteristic absorptions in distinct spectral regions.
Detection of Ring Strain: The key structural feature is the highly strained cyclopropane ring. Strained rings exhibit characteristic vibrations at frequencies different from their acyclic counterparts. Research on the related isomer, tricyclo[3.3.2.0²,⁸]decane, indicates that characteristic absorptions for cyclopropane ring vibrations are found in the 950–1050 cm⁻¹ region. vulcanchem.com Similar features would be expected for this compound. The C-H stretching vibrations of the cyclopropyl group also typically appear at higher frequencies (3000-3100 cm⁻¹) compared to the C-H stretches of the larger rings (2850-3000 cm⁻¹).
Table 2: Characteristic IR Absorption Bands Expected for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Cyclopropyl C-H Stretch | 3100 - 3000 | Medium-Weak |
| Alkane C-H Stretch | 3000 - 2850 | Strong |
| CH₂ Scissoring | ~1465 | Medium |
| Cyclopropane Ring Vibration | 1050 - 950 | Medium-Weak |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Analysis (without specific data)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of an unknown compound, it is primarily used to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₆ for this compound).
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. While specific data is not presented, the fragmentation of this compound is expected to be governed by its strained nature. The initial fragmentation would likely involve the cleavage of the weakest bonds, particularly those in or adjacent to the high-energy cyclopropane ring. This would lead to a cascade of rearrangements and the loss of small, stable neutral molecules like ethylene (B1197577) (C₂H₄) or propylene (B89431) (C₃H₆). The analysis of these fragmentation pathways helps to piece together the structural components of the parent molecule.
X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography and gas-phase electron diffraction (GED) provide the ultimate, high-precision picture of molecular geometry.
X-ray Crystallography requires the compound to be in a crystalline form. The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map of the molecule, from which precise atomic coordinates can be determined. This provides definitive data on bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute configuration of the molecule in the solid state.
Gas-Phase Electron Diffraction (GED) is used for volatile compounds and provides structural information free from the packing forces present in a crystal lattice. A study on the structural isomer tricyclo[3.3.2.02,8]decane using GED combined with quantum chemical calculations provided precise bond lengths for its cage structure. ntnu.no Similar analysis on this compound would yield equally precise data, which would be invaluable for understanding the geometric distortions caused by the fusion of the strained cyclopropane ring to the bicyclo[3.3.2]decane framework.
Table 3: Representative Bond Lengths Determined for the Isomer Tricyclo[3.3.2.02,8]decane by GED ntnu.no (Note: This data is for a structural isomer but illustrates the precision and type of information obtained from the technique.)
| Bond Type | Bond Length (Å) | Description |
| C-C (in cyclopropane ring) | 1.496 | Short bonds characteristic of a strained three-membered ring. |
| C-C (adjacent to cyclopropane) | 1.527 | Slightly elongated due to ring strain effects. |
| C-C (central in bridges) | 1.550 | Typical C-C single bond length in a bicyclic system. |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment
Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.
The parent molecule, this compound, is achiral. It possesses planes of symmetry, and therefore it cannot rotate plane-polarized light or exhibit an ECD or ORD signal.
However, the relevance of these techniques emerges if the tricyclodecane skeleton is substituted in a way that destroys all elements of symmetry and creates a chiral molecule. For example, the introduction of a single substituent at most positions on the skeleton would create a chiral center. In such a case, ECD and ORD would be crucial for assigning the absolute configuration (R or S) of the resulting chiral derivative. The experimental spectrum would be compared with a spectrum predicted by quantum chemical calculations for a known configuration, allowing for an unambiguous stereochemical assignment. Therefore, while not applicable to the parent hydrocarbon, chiroptical spectroscopy is a vital tool for studying its chiral derivatives.
Derivatives and Analogs of Tricyclo 3.3.2.02,4 Decane
Synthesis of Substituted Tricyclo[3.3.2.02,4]decane Derivatives
The synthesis of the this compound skeleton and its derivatives is noted to be synthetically challenging. Attempts to synthesize the parent alkene, tricyclo[3.3.2.02,4]dec-2(4)-ene, using methods analogous to those for smaller homologous systems like tricyclo[3.2.1.02,4]oct-2(4)ene, have encountered significant complications. acs.org These difficulties are attributed to conformational problems inherent in the larger and more flexible polycyclic structure, which are more difficult to overcome. acs.org
Despite these challenges, at least one substituted derivative has been synthesized and its reactivity studied. The base-catalyzed rearrangement of 4-methyltricyclo[3.3.2.02,4]decan-2-ol has been reported. This reaction involves the cleavage of the cyclopropane (B1198618) ring, a common reaction pathway for such strained systems. Treatment of the alcohol with potassium tert-butoxide in tert-butyl alcohol resulted in a mixture of two ketone products, arising from the cleavage of the different cyclopropane bonds. The ring-expanded ketone was identified as the minor product of this reaction. thieme-connect.de This demonstrates a viable, though complex, reaction of a substituted this compound.
Table 1: Reported Reaction of a Substituted this compound Derivative
| Starting Material | Reagents and Conditions | Products | Reference |
|---|
Heteroatom-Containing Analogs of the this compound Skeleton
The incorporation of heteroatoms such as oxygen, nitrogen, or sulfur into the this compound framework would create heterocyclic analogs with potentially novel chemical and physical properties. The presence of a heteroatom can significantly alter the electronic and conformational characteristics of the polycyclic system. thieme-connect.de However, a review of the scientific literature indicates that the synthesis and characterization of heteroatom-containing analogs based specifically on the this compound skeleton are not extensively documented. While the study of heterocyclic analogs of other bridged and polycyclic systems is a well-established field, this particular area concerning the this compound motif appears to be largely unexplored.
Exploration of Homologous and Higher-Order Polycyclic Structures Incorporating the this compound Motif
The this compound system can be envisioned as a building block for the construction of more complex, higher-order polycyclic and cage-like molecules. Such structures are of theoretical interest and may possess unique properties due to their defined three-dimensional shapes. However, there is a notable lack of published research detailing the synthesis or exploration of homologous series (e.g., tricyclo[4.3.2.02,4]undecane) or more complex polycyclic structures that explicitly incorporate the this compound unit. The synthetic challenges associated with the core skeleton likely contribute to the scarcity of research in this area.
Influence of Substituents on Skeletal Reactivity and Conformational Preferences
The reactivity and conformational behavior of the this compound skeleton are expected to be significantly influenced by the nature and position of substituents. Substituents can exert electronic effects (inductive or resonance) and steric effects, which can alter the stability of intermediates and transition states in chemical reactions.
A clear example of this is seen in the base-catalyzed rearrangement of 4-methyltricyclo[3.3.2.02,4]decan-2-ol. thieme-connect.de The presence of the methyl group at the C4 position influences the regioselectivity of the cyclopropane ring opening, leading to a specific ratio of ketone products. This highlights how a simple alkyl substituent can direct the reactivity of this strained polycyclic system.
Table 2: List of Compounds Mentioned
| Compound Name | IUPAC Name |
|---|---|
| This compound | This compound |
| Tricyclo[3.3.2.02,4]dec-2(4)-ene | Tricyclo[3.3.2.02,4]dec-2-ene |
| Adamantane (B196018) | Tricyclo[3.3.1.13,7]decane |
| Tricyclo[3.2.1.02,4]oct-2(4)ene | Tricyclo[3.2.1.02,4]oct-2-ene |
| 4-methyltricyclo[3.3.2.02,4]decan-2-ol | 4-Methyltricyclo[3.3.2.02,4]decan-2-ol |
| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate |
| tert-butyl alcohol | 2-Methylpropan-2-ol |
Potential As a Molecular Scaffold and Future Research Directions
Tricyclo[3.3.2.02,4]decane as a Stereochemical Template in Organic Synthesis
The fixed, cage-like structure of this compound makes it an excellent candidate for use as a stereochemical template. The spatial arrangement of its carbon atoms provides a rigid scaffold upon which stereoselective reactions can be directed.
Key Research Findings:
While specific studies on this compound as a stereochemical template are limited, the principles established with similar polycyclic systems, such as adamantane (B196018), can be extrapolated. The defined conformational rigidity of the tricyclic system can be exploited to control the stereochemical outcome of reactions at substituent groups. For instance, the facial bias created by the cage structure can direct the approach of reagents to one side of a prochiral center.
The development of a versatile stereoselective synthesis for new 2'-(S)-CCG-IV analogues highlights how conformationally restricted cyclopropyl (B3062369) systems can be used to develop potent and subtype-specific receptor agonists. nih.gov This approach, allowing for late-stage diversification, could theoretically be applied to derivatives of this compound to create a library of compounds with specific three-dimensional orientations for biological screening. nih.gov
Future research could focus on the synthesis of chiral derivatives of this compound. The introduction of functional groups at specific positions could lead to the creation of novel chiral ligands for asymmetric catalysis or as building blocks for the synthesis of complex, stereochemically defined natural products. mdpi.com
Design Principles for New Materials Utilizing the this compound Framework
The incorporation of rigid, three-dimensional units like this compound into polymers and other materials can impart unique properties. The cage-like structure can enhance thermal stability, and its well-defined geometry can be used to create materials with specific microporous structures.
Design Principles for this compound-Based Materials:
| Design Principle | Potential Application |
| Incorporation into Polymer Backbones: | Creation of high-performance polymers with enhanced thermal stability and rigidity. |
| Use as a Cross-linking Agent: | Development of thermosetting resins with improved mechanical properties. |
| Functionalization for Porous Materials: | Synthesis of microporous materials for gas storage and separation. |
| As a Scaffold for Dendrimers: | Construction of precisely defined three-dimensional macromolecules with tailored properties. |
The use of polycyclic aromatic hydrocarbons (PAHs) as building blocks for new materials is an active area of research. mpg.de While this compound is an aliphatic, saturated system, the principles of using rigid scaffolds to control material architecture are applicable. The defined structure of this compound could be leveraged to create materials with predictable and tunable properties.
Unexplored Reactivity and Challenges in Synthetic Accessibility
The presence of a cyclopropane (B1198618) ring within the tricyclic framework of this compound suggests a unique and largely unexplored reactivity profile. The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions, which could be exploited for further functionalization.
Unexplored Reactivity:
The cyclopropane ring can act as a reporter of reaction mechanisms, as demonstrated in studies of Ni-catalyzed C(sp3)-O arylation where ring-opened products are indicative of polar mechanisms and ring-closed products suggest radical pathways. nih.govchemrxiv.org Similar investigations with this compound could provide valuable insights into its reactivity. The strain of the tricyclic system may also facilitate reactions that are not observed in less strained analogues. acs.org
Synthetic Challenges:
The synthesis of this compound and its derivatives is not trivial. An attempted synthesis of Tricyclo[3.3.2.02,4]dec-2(4)-ene, an unsaturated analogue, highlights the synthetic hurdles. acs.org The construction of the strained, bridged ring system requires specialized synthetic strategies.
A patent for a complex derivative, ethyl 4-(((3s,5s,7s)-3-((tert-butoxycarbonyl)amino)tricyclo[3.3.2.02,4]decan-9-yl)amino)this compound-9-carboxylate, indicates that synthetic routes to substituted versions of this scaffold exist, though they are likely multi-step and challenging.
Advanced Computational Methodologies for Novel this compound Analogs
Computational chemistry offers a powerful tool to investigate the properties of this compound and to design novel analogues with desired characteristics. researchgate.net
Applications of Computational Chemistry:
| Computational Method | Application to this compound |
| Density Functional Theory (DFT): | Prediction of molecular geometry, strain energy, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations: | Study of the conformational behavior of flexible derivatives and their interactions with other molecules. |
| Quantum Mechanics/Molecular Mechanics (QM/MM): | Investigation of the reactivity of the tricyclic core and the mechanism of potential catalytic applications. |
DFT calculations can be used to compare the stability and electronic structure of this compound with its isomers, such as adamantane. ontosight.ai These studies can provide insights into its relative reactivity and potential for rearrangement reactions. Computational methods can also guide the synthesis of new derivatives by predicting their properties and suggesting viable synthetic routes. acs.org
Prospects for the Incorporation of this compound in Supramolecular Assemblies
The rigid and well-defined shape of this compound makes it an attractive building block for the construction of supramolecular assemblies. dovepress.com The principles of host-guest chemistry, which have been extensively studied with cage-like molecules such as adamantane, can be applied to this system. jyu.fiacs.orgbohrium.comirb.hr
Potential Roles in Supramolecular Chemistry:
Guest Molecule: The tricyclic core could fit within the cavity of larger host molecules, forming stable inclusion complexes.
Host Framework: Functionalized derivatives of this compound could be used to construct novel host molecules with specific recognition properties.
Self-Assembly: The rigid scaffold can be used to direct the self-assembly of molecules into well-ordered structures, such as monolayers on surfaces or crystalline networks. acs.org
The development of self-assembled aggregated structures from natural products for applications like drug delivery demonstrates the potential of using polycyclic alkane skeletons in supramolecular chemistry. dovepress.com The hydrophobic nature of the this compound core, combined with strategically placed functional groups, could lead to the formation of amphiphilic structures that self-assemble in solution.
Q & A
Q. Methodological Guidance
- Use GC-MS with internal standards (e.g., deuterated analogs) .
- Optimize chromatographic conditions (e.g., column polarity, temperature ramps).
- Validate against synthetic controls to rule out matrix effects.
How can researchers design a hypothesis-driven study to explore the environmental persistence of this compound?
Advanced Research Question
- Formulate hypotheses (e.g., "UV exposure accelerates degradation").
- Conduct accelerated aging tests under controlled light/temperature.
- Analyze degradation products via LC-HRMS and compare to ecotoxicity databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
